molecular formula C7H8ClN3 B1370883 6-Chloro-N-cyclopropylpyrimidin-4-amine CAS No. 941294-43-5

6-Chloro-N-cyclopropylpyrimidin-4-amine

Cat. No.: B1370883
CAS No.: 941294-43-5
M. Wt: 169.61 g/mol
InChI Key: ZFIQMVQXKPRCGZ-UHFFFAOYSA-N
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Description

6-Chloro-N-cyclopropylpyrimidin-4-amine is a heterocyclic compound with the molecular formula C7H8ClN3 It is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 6-position and a cyclopropylamine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-cyclopropylpyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine with cyclopropylamine. One common method includes the use of sodium hydride as a base in N,N-dimethylformamide (DMF) as the solvent. The reaction is carried out under cooling conditions, often with an ice bath, to control the exothermic nature of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-cyclopropylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.

    Coupling Reactions: It can be involved in coupling reactions such as Buchwald-Hartwig amination.

Common Reagents and Conditions

    Sodium Hydride (NaH): Used as a base in substitution reactions.

    N,N-Dimethylformamide (DMF): Common solvent for reactions involving this compound.

    Palladium Catalysts: Used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

6-Chloro-N-cyclopropylpyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-N-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets. The chlorine and cyclopropylamine groups contribute to its binding affinity and reactivity. The exact pathways and targets can vary depending on the specific application, such as enzyme inhibition in biological systems or acting as a precursor in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-Cyclopropylaminopyrimidine: Similar structure but with different substitution patterns.

    6-Chloro-4-aminopyrimidine: Lacks the cyclopropyl group.

Uniqueness

6-Chloro-N-cyclopropylpyrimidin-4-amine is unique due to the presence of both a chlorine atom and a cyclopropylamine group on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-chloro-N-cyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-6-3-7(10-4-9-6)11-5-1-2-5/h3-5H,1-2H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIQMVQXKPRCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624599
Record name 6-Chloro-N-cyclopropylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-43-5
Record name 6-Chloro-N-cyclopropyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-cyclopropylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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